7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Overview
Description
“7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid” is a chemical compound with the IUPAC name 7-cyano-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid . It has a molecular weight of 205.17 .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position has been reported . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7NO4/c11-5-6-3-7(10(12)13)9-8(4-6)14-1-2-15-9/h3-4H,1-2H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antimicrobial and Antifungal Applications
Carboxylic acid compounds, including derivatives from cyanobacteria, have shown significant antimicrobial, antifungal, and antimycobacterial activities. These compounds, which span various chemical classes such as alkaloids, aromatic compounds, and polyketides, highlight the potential of cyanobacteria as a source for developing new antimicrobials against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).
Antioxidant and Cytotoxic Activity
The structural differences in carboxylic acids, such as benzoic acid and cinnamic acid, influence their antioxidant, antimicrobial, and cytotoxic activities. This relationship suggests that modifications in the structure of carboxylic acids can enhance their biological efficacy and provide a pathway for the development of new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition and Enhancement
The inhibition or enhancement of biocatalysts by carboxylic acids is critical for industrial bioprocesses, especially in the production of biorenewable chemicals. Understanding the mechanisms by which carboxylic acids affect microbes such as Escherichia coli and Saccharomyces cerevisiae can lead to the development of more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction in Bioprocessing
Carboxylic acids' role in liquid-liquid extraction processes for recovering organic acids from aqueous streams is of great interest for the production of bio-based plastics. The development of new solvents and regeneration strategies can enhance the economic feasibility of these processes, making it a crucial area of research for sustainable materials production (Sprakel & Schuur, 2019).
Drug Synthesis and Bioisosterism
Carboxylic acids are pivotal in drug synthesis due to their functional diversity. The exploration of carboxylic acid bioisosteres has led to the development of novel drugs with improved pharmacological profiles, highlighting the ongoing innovation required to overcome challenges in drug design (Horgan & O’ Sullivan, 2021).
Safety and Hazards
properties
IUPAC Name |
7-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-5-6-3-7(10(12)13)9-8(4-6)14-1-2-15-9/h3-4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDPOAHODHBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728564 | |
Record name | 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
CAS RN |
823225-70-3 | |
Record name | 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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